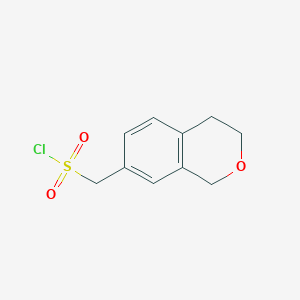

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride

Description

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride is a versatile chemical compound used in various scientific studies. Its applications range from drug synthesis to material science, offering endless possibilities for innovative research.

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-7-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-2-9-3-4-14-6-10(9)5-8/h1-2,5H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAPFDWQTWLKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride typically involves the reaction of 3,4-Dihydro-1H-isochromene with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological processes and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydro-1H-isochromene-7-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a methanesulfonyl chloride group.

1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl chloride: Another related compound with a different core structure but similar functional group.

Uniqueness

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride is unique due to its specific combination of the isochromene core and the methanesulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Biological Activity

3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities and applications in biochemical research. This article delves into its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in scientific studies.

Chemical Structure and Properties

IUPAC Name: 3,4-dihydro-1H-isochromen-7-ylmethanesulfonyl chloride

CAS Number: 1780461-25-7

Molecular Formula: C10H11ClO3S

Molar Mass: 232.71 g/mol

The compound features an isochromene core structure with a methanesulfonyl chloride functional group, which contributes to its reactivity and biological interactions.

The biological activity of 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride primarily arises from its ability to act as an electrophile . The methanesulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the modulation of enzyme activity and receptor function, making it a valuable tool in biochemical research.

1. Modification of Biomolecules

The compound is frequently utilized in the modification of biomolecules to study various biological processes. By attaching to specific nucleophilic sites on proteins or nucleic acids, researchers can investigate the effects of these modifications on biological functions.

2. Enzyme Inhibition Studies

Research has shown that derivatives of this compound can serve as enzyme inhibitors. The sulfonyl group can interact strongly with active sites of enzymes, thereby inhibiting their activity. This property is particularly useful in the design of drugs targeting specific enzymes involved in diseases.

3. Antimicrobial and Anticancer Activity

Preliminary studies suggest that derivatives of 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride may exhibit antimicrobial and anticancer properties. These activities are attributed to their ability to disrupt cellular processes through covalent modification of target proteins.

Research Findings

A review of recent literature highlights several key studies involving 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride:

Case Study 1: Enzyme Targeting

In a study focused on serine proteases, researchers synthesized various derivatives of 3,4-Dihydro-1H-isochromen-7-ylmethanesulfonyl chloride to evaluate their inhibitory effects. The results indicated that specific modifications enhanced binding affinity and selectivity towards the target enzyme, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Anticancer Potential

Another investigation assessed the anticancer properties of derivatives against cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity, suggesting that these compounds could be developed into novel anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.